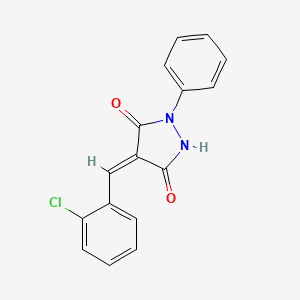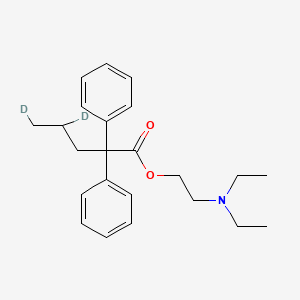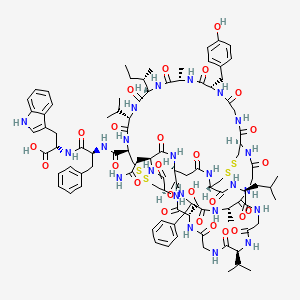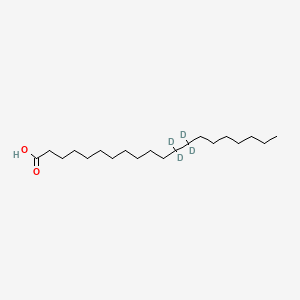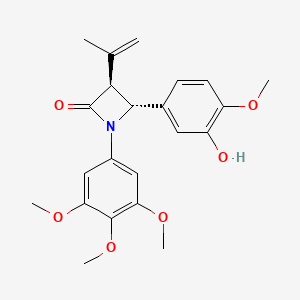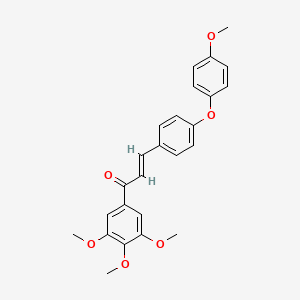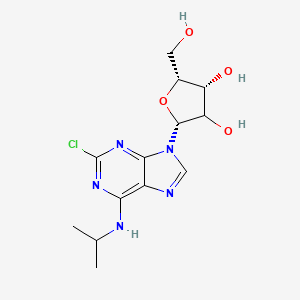
2-Chloro-N6-isopropyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N6-isopropyladenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . Its molecular formula is C13H18ClN5O4, and it has a molecular weight of 343.77 g/mol .
Preparation Methods
The synthesis of 2-Chloro-N6-isopropyladenosine involves the modification of adenosine derivativesThe reaction conditions typically involve the use of chlorinating agents and isopropylamine under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N6-isopropyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N6-isopropyladenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and apoptosis.
Medicine: It has potential therapeutic applications in treating certain types of cancer due to its antitumor activity.
Mechanism of Action
The mechanism of action of 2-Chloro-N6-isopropyladenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparison with Similar Compounds
2-Chloro-N6-isopropyladenosine is unique compared to other purine nucleoside analogs due to its specific modifications at the 2 and N6 positions. Similar compounds include:
2-Chloro-N6-cyclopentyladenosine: Another purine nucleoside analog with different substituents.
2-Chloro-N6-methyladenosine: A compound with a methyl group at the N6 position instead of an isopropyl group.
2-Chloro-N6-ethyladenosine: A compound with an ethyl group at the N6 position
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C13H18ClN5O4 |
|---|---|
Molecular Weight |
343.76 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18ClN5O4/c1-5(2)16-10-7-11(18-13(14)17-10)19(4-15-7)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,18)/t6-,8+,9?,12-/m1/s1 |
InChI Key |
HJUFYIWBBAHQPW-HRLNAYTHSA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


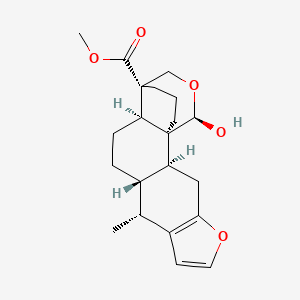
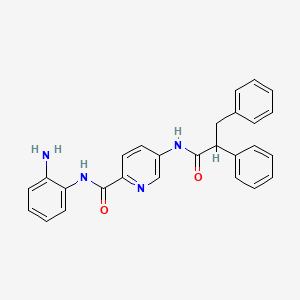

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
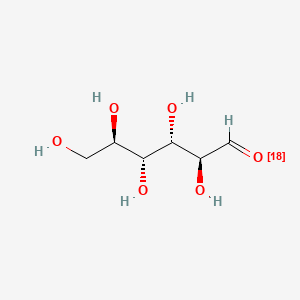
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
